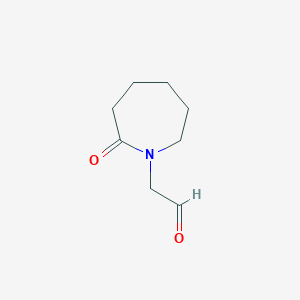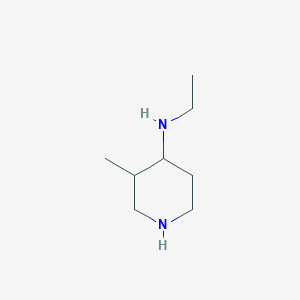![molecular formula C18H17FN4O4 B8587299 5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione CAS No. 870005-27-9](/img/structure/B8587299.png)
5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione is a complex organic compound with a unique structure that includes a pyrazino-pyridazine core
Méthodes De Préparation
The synthesis of 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione involves multiple steps, typically starting with the preparation of the pyrazino-pyridazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-fluorobenzyl group and the hydroxymethyl group can be accomplished through selective functionalization reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the nature of the interaction, whether it is inhibition, activation, or modulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione include other pyrazino-pyridazine derivatives. These compounds share the core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific substituents, such as the 4-fluorobenzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
870005-27-9 |
|---|---|
Formule moléculaire |
C18H17FN4O4 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione |
InChI |
InChI=1S/C18H17FN4O4/c1-21-6-7-22-14-12(9-24)20-23(8-10-2-4-11(19)5-3-10)17(26)13(14)16(25)15(22)18(21)27/h2-5,24-25H,6-9H2,1H3 |
Clé InChI |
AFOBPWQZTWKRCE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN2C3=C(C(=C2C1=O)O)C(=O)N(N=C3CO)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8587216.png)







![2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl Methanesulfonate](/img/structure/B8587261.png)
![5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B8587263.png)




